molecular formula C22H23BrN2OS B300049 N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Katalognummer: B300049
Molekulargewicht: 443.4 g/mol
InChI-Schlüssel: YECOMPZSBPNRFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPTB and is a thiazole-based inhibitor of ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. Inhibition of USP7 has been shown to have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders.

Wirkmechanismus

BPTB acts as an allosteric inhibitor of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide by binding to a pocket adjacent to the catalytic site of the enzyme. This binding induces conformational changes in the enzyme that prevent its interaction with ubiquitin and other substrates. Inhibition of this compound activity by BPTB leads to the stabilization of various proteins, including p53, MDM2, and FOXO4, which play critical roles in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
BPTB has been shown to have significant biochemical and physiological effects on cells. Inhibition of this compound activity by BPTB leads to the stabilization of various proteins, including p53, MDM2, and FOXO4, which play critical roles in the regulation of cell cycle progression and apoptosis. BPTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BPTB is its specificity for N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide. This specificity makes it a valuable tool compound for the study of this compound biology and as a potential lead for the development of new this compound inhibitors. However, one of the limitations of BPTB is its solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of BPTB. One area of interest is the development of more potent and selective N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide inhibitors based on the structure of BPTB. Another potential direction is the study of the effects of BPTB on other cellular processes, such as autophagy and DNA repair. Additionally, the therapeutic potential of BPTB in the treatment of various diseases, including cancer and neurodegenerative disorders, warrants further investigation.

Synthesemethoden

The synthesis of BPTB involves the reaction of 4-bromobenzylamine with 2-bromoethyl butyrate, followed by the reaction of the resulting intermediate with 5-ethyl-4-(4-methylphenyl)-1,3-thiazole-2-amine. The final product is obtained through a purification process involving column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BPTB has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide activity. Inhibition of this compound by BPTB has been shown to have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders. BPTB has also been studied for its potential use as a tool compound for the study of this compound biology and as a potential lead for the development of new this compound inhibitors.

Eigenschaften

Molekularformel

C22H23BrN2OS

Molekulargewicht

443.4 g/mol

IUPAC-Name

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C22H23BrN2OS/c1-4-6-20(26)25(18-13-11-17(23)12-14-18)22-24-21(19(5-2)27-22)16-9-7-15(3)8-10-16/h7-14H,4-6H2,1-3H3

InChI-Schlüssel

YECOMPZSBPNRFQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=C(C=C1)Br)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C

Kanonische SMILES

CCCC(=O)N(C1=CC=C(C=C1)Br)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.